4-Chloro-2-(3-nitrophenyl)benzoic acid
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Overview
Description
4-Chloro-2-(3-nitrophenyl)benzoic acid is an organic compound with the molecular formula C13H8ClNO4 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a nitro group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3-nitrophenyl)benzoic acid typically involves the nitration of 4-chlorobenzoic acid followed by a coupling reaction with 3-nitrophenylboronic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position. The coupling reaction, often a Suzuki-Miyaura coupling, is facilitated by a palladium catalyst in the presence of a base such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloro-2-(3-aminophenyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinones or other oxidized products.
Scientific Research Applications
4-Chloro-2-(3-nitrophenyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: The compound is investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(3-nitrophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitrobenzoic acid
- 3-Nitro-4-chlorobenzoic acid
- 2-(4-Chloro-3-nitrophenyl)benzoic acid
Uniqueness
4-Chloro-2-(3-nitrophenyl)benzoic acid is unique due to the specific positioning of the chlorine and nitro groups, which influence its reactivity and interactions with other molecules. This unique substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-2-(3-nitrophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-9-4-5-11(13(16)17)12(7-9)8-2-1-3-10(6-8)15(18)19/h1-7H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVBTUYUYBVUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=CC(=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690058 |
Source
|
Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-22-2 |
Source
|
Record name | 5-Chloro-3'-nitro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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